molecular formula C20H21N3O3 B2394530 5-(Butylamino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile CAS No. 931317-34-9

5-(Butylamino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile

Cat. No. B2394530
CAS RN: 931317-34-9
M. Wt: 351.406
InChI Key: KKBKGZHMHGTTPB-UHFFFAOYSA-N
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Description

5-(Butylamino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile, also known as BTF, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BTF belongs to the class of oxazole derivatives, which are known for their diverse biological activities.

Scientific Research Applications

Synthesis and Characterization of Energetic Materials

Compounds based on furazan and oxadiazole rings, such as those involving amino, oxazole, and furan functionalities, have been investigated for their potential as insensitive energetic materials. Research demonstrates the synthesis of various derivatives with moderate thermal stabilities and insensitivity towards impact and friction, indicating potential applications in the development of safer explosives and propellants (Yu et al., 2017).

Advances in Synthetic Organic Chemistry

Furan and oxazole derivatives play a significant role in synthetic organic chemistry, contributing to the development of new synthetic pathways. For instance, direct palladium iodide catalyzed oxidative carbonylation has been utilized to efficiently transform 3-yne-1,2-diol derivatives into furan-3-carboxylic esters, showcasing the versatility of furan derivatives in complex organic synthesis (Gabriele et al., 2012).

properties

IUPAC Name

5-(butylamino)-2-[5-[(4-methylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-3-4-11-22-19-17(12-21)23-20(26-19)18-10-9-16(25-18)13-24-15-7-5-14(2)6-8-15/h5-10,22H,3-4,11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBKGZHMHGTTPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(N=C(O1)C2=CC=C(O2)COC3=CC=C(C=C3)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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